Castalin

Catalog No.
S564310
CAS No.
19086-75-0
M.F
C27H20O18
M. Wt
632.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Castalin

CAS Number

19086-75-0

Product Name

Castalin

IUPAC Name

7,8,9,12,13,14,17,18,19,25,29-undecahydroxy-24-(hydroxymethyl)-3,23,26-trioxahexacyclo[13.10.3.12,6.05,10.011,28.016,21]nonacosa-5(10),6,8,11,13,15(28),16,18,20-nonaene-4,22,27-trione

Molecular Formula

C27H20O18

Molecular Weight

632.4 g/mol

InChI

InChI=1S/C27H20O18/c28-2-5-14(31)23-24-20(37)12-11(27(42)45-24)9(18(35)22(39)19(12)36)8-10(26(41)44-23)7(16(33)21(38)17(8)34)6-3(25(40)43-5)1-4(29)13(30)15(6)32/h1,5,14,20,23-24,28-39H,2H2

InChI Key

PPUHUWSVCUJGTD-UHFFFAOYSA-N

SMILES

C1=C2C(=C(C(=C1O)O)O)C3=C4C(=C(C(=C3O)O)O)C5=C6C(=C(C(=C5O)O)O)C(C(C(C(C(OC2=O)CO)O)OC4=O)OC6=O)O

Synonyms

castalagin, vescalagin, vescalagin, (33beta)-isomer, vescalene, vescalin

Canonical SMILES

C1=C2C(=C(C(=C1O)O)O)C3=C4C(=C(C(=C3O)O)O)C5=C6C(=C(C(=C5O)O)O)C(C(C(C(C(OC2=O)CO)O)OC4=O)OC6=O)O

Antioxidant Properties

One of the main areas of research on castalin explores its antioxidant properties. Ellagitannins, including castalin, are known for their ability to scavenge free radicals, which are unstable molecules that can damage cells and contribute to various diseases. Studies suggest that castalin may help protect against oxidative stress, a condition caused by an imbalance of free radicals and antioxidants in the body. Some research has investigated the potential of castalin in preventing chronic diseases associated with oxidative stress, such as cancer, cardiovascular disease, and neurodegenerative disorders [].

Source

[] Recent Advances in Polyphenol Research, Volume 2 ()

Anti-Inflammatory Activity

Another area of scientific interest is castalin's potential anti-inflammatory properties. Inflammation is a natural immune response, but chronic inflammation can contribute to various health problems. Research suggests that castalin may help reduce inflammation by inhibiting the activity of enzymes involved in the inflammatory process []. Further studies are needed to explore the potential therapeutic applications of castalin for inflammatory conditions.

Source

[] Special Issue Dedicated to Late Professor Takuo Okuda: Tannins and Human Health ()

Other Potential Applications

Scientific research on castalin is ongoing, and there's growing interest in its potential applications in various areas:

  • Antiviral effects: Some studies suggest that castalin may have antiviral properties, but more research is needed to understand its mechanisms and potential therapeutic applications.
  • Anticancer properties: Preliminary research suggests that castalin may have anti-cancer effects, but further investigation is needed to determine its effectiveness and safety for cancer treatment.

Castalin is a hydrolyzable tannin, specifically classified as an ellagitannin. It is primarily found in the wood of oak and chestnut trees, as well as in the bark of certain species such as Terminalia leiocarpa and Terminalia avicennoides . Castalin has the chemical formula C27H20O18 and is known for its complex structure that contributes to its unique properties . It is a diastereomer of vescalagin, differing in the configuration at the C-1 position of the glycosidic chain. These compounds are significant in winemaking, as they impart color and flavor to wines aged in oak barrels, where they are gradually extracted from the wood .

, including:

  • Hydrolysis: Castalin can be hydrolyzed to yield vescalene and vescalin, both of which are potent inhibitors of topoisomerase II .
  • Oxidation and Reduction: These reactions can modify the structure and properties of castalin, affecting its biological activity .
  • Nucleophilic Substitution: This reaction type allows for the introduction of different functional groups into the castalin molecule, potentially enhancing its reactivity and applications .

Castalin exhibits several notable biological activities:

  • Antioxidant Properties: It has been shown to scavenge free radicals, which can help protect cells from oxidative stress .
  • Antimicrobial Activity: Studies indicate that castalin possesses antimicrobial properties that can inhibit the growth of various pathogens.
  • Topoisomerase Inhibition: The hydrolysis products of castalin (vescalene and vescalin) are recognized for their ability to inhibit topoisomerase II, making them potential candidates for cancer treatment .

The biosynthesis of castalin occurs in plants through a series of enzymatic reactions starting from simple phenolic compounds. The process involves:

  • Formation from Pentagalloyl-Glucose: Castalin is synthesized from pentagalloyl-glucose through oxidative dehydrogenation.
  • Polymerization: Castalin can also polymerize with other phenolic compounds such as flavonoids and anthocyanins, leading to a variety of derivatives .

Castalin has several applications across different fields:

  • Food and Beverage Industry: Its role in imparting flavor and color makes it valuable in winemaking and food preservation.
  • Pharmaceuticals: Due to its biological activities, particularly its antioxidant and antimicrobial properties, castalin is being explored for use in dietary supplements and therapeutic agents .
  • Cosmetics: Its antioxidant properties are also utilized in cosmetic formulations to enhance skin health.

Several compounds share structural similarities with castalin. Here are a few notable examples:

CompoundStructure TypeUnique Features
VescalaginEllagitanninDiastereomer of castalin; significant in winemaking
Tellimagrandin IIEllagitanninPrecursor in biosynthetic pathway; high antioxidant activity
CasuarictinEllagitanninForms part of the biosynthetic pathway leading to castalin
PedunculaginEllagitanninKnown for its complex formation with flavonoids

Castalin's uniqueness lies in its specific structural configuration and its potent biological activities, particularly its role in wine aging processes and potential therapeutic applications. Its interactions with other phenolic compounds further enhance its significance in both natural products chemistry and applied sciences.

XLogP3

-0.5

Other CAS

19086-75-0
34112-28-2

Wikipedia

Castalin

Dates

Modify: 2024-04-14

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